ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylthieno[2,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-3-17-14(16)12-8-10-9-6-4-5-7-11(9)15(2)13(10)18-12/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYIJOLYQJQCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the indole ring . The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate exhibits a spectrum of biological activities that make it a candidate for drug development.
Antimicrobial Activity
Research indicates that thienoindole derivatives possess significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens. A study showed that related compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 5 to 21 µg/mL against tuberculosis strains .
Antitumor Activity
The compound has been investigated for its potential in cancer therapy. Thienoindole derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Applications
There is ongoing research into the use of this compound for treating neurodegenerative diseases such as Parkinson's disease and senile dementia. These compounds may interact with neurotransmitter systems, providing therapeutic benefits .
Material Science Applications
The unique properties of this compound extend beyond pharmaceuticals into material science.
Organic Electronics
Thienoindole derivatives are utilized in the design of organic electronic devices due to their π-conjugated systems, which enhance charge transport properties. They are employed in organic photovoltaics and light-emitting diodes (OLEDs) .
Photosensitizers
This compound is also being explored as a photosensitizer for photothermal and photodynamic therapies. Functionalized organic dyes based on thienoindoles have shown promise in these applications, demonstrating effective energy transfer mechanisms under light exposure .
Case Study 1: Antituberculosis Activity
A study conducted on a series of thienoindole derivatives revealed that this compound exhibited promising antituberculosis activity with an MIC comparable to established treatments. This highlights its potential as a lead compound in drug development against resistant strains of tuberculosis .
Case Study 2: Organic Photovoltaics
Research into organic photovoltaic devices incorporating thienoindole derivatives demonstrated enhanced efficiency in light absorption and charge mobility compared to conventional materials. This suggests that this compound could play a significant role in the future of renewable energy technologies .
Mechanism of Action
The mechanism of action of ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thieno[2,3-b]indole derivatives allows for meaningful comparisons. Below is an analysis of key analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Effects on Yield and Reactivity
Substituents at the 2-position (carboxylate vs. other groups) and 8-position (methyl vs. other alkyl groups) significantly influence synthetic efficiency and properties:
Molecular and Functional Group Comparisons
- Ethyl vs. Methyl Esters: The ethyl ester (target compound) offers enhanced lipophilicity compared to methyl analogs (e.g., methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate, MW 245.30) . This may improve membrane permeability in biological applications.
- Carboxylate vs.
Physicochemical and Spectral Properties
- IR and NMR Signatures : Carboxylate esters exhibit characteristic C=O stretches near 1700–1750 cm⁻¹, while carbohydrazides show NH₂ bands at ~3300 cm⁻¹ .
- Chromatographic Behavior: Chiralpak IA columns (20% i-PrOH/hexane) resolve enantiomers of related pyrroloindole esters, suggesting utility for chiral analysis of thienoindoles .
Biological Activity
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a unique thieno-indole structure that contributes to its biological activity. The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₁H₉NO₂S
- Molecular Weight : 219.26 g/mol
The presence of both the ethyl ester and thieno ring system enhances its lipophilicity and potential interaction with biological targets.
Antiviral Properties
Research indicates that this compound exhibits antiviral properties. It has been studied for its ability to inhibit the replication of neurotropic alphaviruses, such as the Western equine encephalitis virus (WEEV). In vitro assays demonstrated that derivatives of indole-2-carboxamides, including this compound, could significantly reduce viral replication rates in cell cultures, showcasing an improvement in potency by up to tenfold compared to earlier compounds in the series .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, it was observed that structural modifications to the indole core enhanced its inhibitory effects against certain cancer cell lines, with IC₅₀ values indicating effective cytotoxicity .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.7 | Enzyme inhibition |
| MCF-7 (Breast) | 12.4 | Apoptosis induction |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : It may activate or inhibit receptors involved in cellular signaling related to inflammation and cancer progression.
- Structural Modifications : Variations in the molecular structure can lead to enhanced interactions with biological targets, improving efficacy against diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antiviral Study : In a study involving mice infected with Sindbis virus, administration of this compound resulted in reduced viral loads and improved survival rates .
- Cancer Research : A comparative analysis of various derivatives revealed that those with specific substitutions on the indole ring showed improved anticancer activity against multiple cancer cell lines .
- Inflammation Model : In animal models of inflammation, treatment with the compound led to a significant decrease in swelling and pain associated with induced arthritis .
Future Directions
Given its promising biological activities, future research on this compound should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Optimization : Developing analogs with improved potency and selectivity.
- Mechanistic Studies : Further elucidating the biochemical pathways affected by this compound.
Q & A
Q. Key Variables :
- Catalyst type and loading (e.g., Fe₃O₄ vs. homogeneous catalysts).
- Solvent polarity (DMF enhances cyclization).
- Temperature control (140°C optimal for thienoindole formation).
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. For example, thienoindole derivatives may exhibit keto-enol tautomerism, leading to split signals in -NMR. To address this:
- Perform variable-temperature NMR to stabilize tautomeric forms.
- Use X-ray crystallography for unambiguous confirmation (e.g., resolving methyl group positioning in the thienoindole core) .
- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm) .
Case Study :
In one study, conflicting -NMR signals for the ethyl ester moiety were resolved by repeating the experiment in deuterated DMSO, which suppressed solvent-induced shifts .
What methodologies are recommended for optimizing purification of this compound?
Basic Research Question
Purification challenges include removing unreacted indole precursors and sulfur byproducts. A stepwise approach is advised:
Initial Filtration : Isolate crystalline precipitates post-reflux using acetic acid washes .
Column Chromatography : Employ gradient elution (petroleum ether to ethyl acetate) for polar impurities.
Recrystallization : Use DMF/acetic acid (3:1 v/v) to eliminate residual DMF, which may co-crystallize .
Q. Yield Optimization :
- Monitor TLC (Rf = 0.4 in hexane/ethyl acetate 7:3).
- For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water, 0.1% TFA) is effective .
How can the biological activity of this compound be systematically evaluated?
Advanced Research Question
To assess bioactivity (e.g., antimicrobial or anticancer properties):
In Silico Screening : Perform molecular docking against target proteins (e.g., DNA gyrase or tubulin) using AutoDock Vina .
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Structure-Activity Relationship (SAR) : Modify the 8-methyl group or ester moiety and compare IC₅₀ values .
Q. Data Interpretation :
- Use ANOVA to confirm significance (p < 0.05).
- Address cytotoxicity contradictions by verifying cell line viability controls .
What safety protocols are critical when handling this compound?
Basic Research Question
Safety measures are guided by analogous indole-carboxylate SDS:
- Personal Protective Equipment (PPE) : Nitrile gloves, face shield, and EN 166-certified goggles .
- Ventilation : Use fume hoods to avoid acetic acid vapor exposure during synthesis .
- Waste Disposal : Segregate halogenated solvents (e.g., DCM) and heavy metal catalysts (e.g., Fe₃O₄) for licensed waste treatment .
Q. Emergency Protocols :
- Skin contact: Wash with soap/water; seek medical attention if irritation persists .
- Inhalation: Move to fresh air; administer oxygen if necessary .
How can researchers investigate the compound’s reactivity in multicomponent reactions?
Advanced Research Question
Mechanistic studies require:
Kinetic Profiling : Monitor reaction progress via in situ FTIR (e.g., carbonyl intermediate formation).
Isotopic Labeling : Use -labeled acetophenone to trace cycloaddition pathways .
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to identify transition states and activation energies .
Contradiction Management :
If competing pathways emerge (e.g., thiophene vs. furan byproducts), adjust solvent polarity or catalyst acidity to favor desired products .
What analytical techniques are essential for quantifying synthetic intermediates?
Basic Research Question
- HPLC-DAD : Quantify 3-formyl-indole precursors at 254 nm (C18 column, acetonitrile/water).
- GC-MS : Detect volatile byproducts (e.g., unreacted acetophenone) .
- Elemental Analysis : Confirm sulfur incorporation in the thienoindole ring .
Calibration : Use internal standards (e.g., anthracene for GC-MS) to correct for matrix effects .
How can researchers design experiments to explore the compound’s photophysical properties?
Advanced Research Question
- UV-Vis Spectroscopy : Measure absorbance/emission in varying solvents (e.g., λmax shifts in polar aprotic solvents).
- Fluorescence Quantum Yield : Compare to rhodamine B as a reference standard.
- TD-DFT Calculations : Predict excited-state behavior and correlate with experimental data .
Troubleshooting : Fluorescence quenching may occur due to trace metals; pre-purify solvents via Chelex resin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
